molecular formula C8H16N2O2S B6149465 2-(pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione CAS No. 1547093-58-2

2-(pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione

Cat. No. B6149465
CAS RN: 1547093-58-2
M. Wt: 204.3
InChI Key:
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Description

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine compounds can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle. Its structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring allows for increased three-dimensional (3D) coverage .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions. For example, they can be alkylated or arylated using simple aryl or alkyl halides . They can also undergo regio- and enantioselective hydroalkylation reactions .

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione involves the reaction of pyrrolidine with 2-chloro-1,1-dioxo-2-thiazinanecarboxylic acid followed by cyclization to form the desired compound.", "Starting Materials": [ "Pyrrolidine", "2-chloro-1,1-dioxo-2-thiazinanecarboxylic acid" ], "Reaction": [ "Pyrrolidine is reacted with 2-chloro-1,1-dioxo-2-thiazinanecarboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate.", "The resulting intermediate is then cyclized under acidic conditions to form 2-(pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione." ] }

CAS RN

1547093-58-2

Product Name

2-(pyrrolidin-3-yl)-1lambda6,2-thiazinane-1,1-dione

Molecular Formula

C8H16N2O2S

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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